1-(2-Iodobenzoyl)piperazine hydrochloride

Description

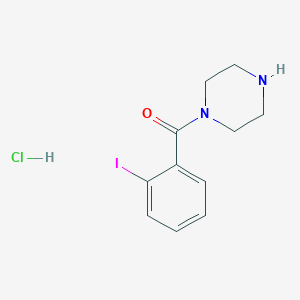

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-iodophenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGRWJJSGQMPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 1 2 Iodobenzoyl Piperazine Hydrochloride Within Contemporary Chemical Research

Significance of Piperazine (B1678402) Scaffolds in Organic and Medicinal Chemistry Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is widely regarded as a "privileged scaffold" in drug discovery and medicinal chemistry. nih.gov This status is attributed to a combination of its unique chemical and structural properties that make it a versatile building block for designing new therapeutic agents. tandfonline.comnih.gov

One of the primary advantages of the piperazine moiety is its impact on the physicochemical properties of a molecule. tandfonline.com The two nitrogen atoms can be functionalized, allowing for the modulation of properties like solubility, basicity, and lipophilicity, which are critical for determining a drug's pharmacokinetic profile (how it is absorbed, distributed, metabolized, and excreted). nih.govnih.gov The basicity of the piperazine core, due to its pKa values, often leads to an essential increase in the water solubility of drug candidates, playing a crucial role in their bioavailability. nih.gov

The chemical reactivity and conformational flexibility of the piperazine ring facilitate its use as a linker between different pharmacophores within a single molecule or as a central scaffold for attaching groups that interact with biological targets. tandfonline.comtandfonline.com This adaptability has led to the incorporation of piperazine in a vast array of drugs across numerous therapeutic classes. ingentaconnect.com Research has demonstrated the efficacy of piperazine derivatives in a wide range of biological activities, establishing its importance as a foundational structure in the pharmaceutical industry. ingentaconnect.comingentaconnect.com

Table 1: Therapeutic Applications of Piperazine-Containing Compounds| Therapeutic Area | Examples of Biological Activity | Source |

|---|---|---|

| Oncology | Anticancer, Antitumor | nih.govingentaconnect.com |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial, Antituberculosis | ingentaconnect.comnih.gov |

| Central Nervous System (CNS) | Antipsychotic, Antidepressant, Anticonvulsant, Anti-Alzheimer's | nih.govingentaconnect.com |

| Inflammation & Pain | Anti-inflammatory, Analgesic | nih.govwisdomlib.org |

| Other | Antioxidant, Antidiabetic, Anti-HIV | ingentaconnect.comnih.gov |

Role of Halogenated Benzoyl Moieties in Synthetic Methodologies and Chemical Probes

The halogenated benzoyl moiety, in this case, 2-iodobenzoyl, is a critical component that imparts specific reactivity and utility to the parent molecule. Halogenated organic compounds are significant in both the pharmaceutical and agrochemical industries, often serving as key starting materials or intermediates in the synthesis of a wide range of more complex molecules. numberanalytics.com The introduction of a halogen atom onto an aromatic ring, such as the benzoyl group, can profoundly influence the molecule's electronic properties and reactivity, providing a handle for further chemical transformations. libretexts.org

The iodine atom in the 2-iodobenzoyl group is particularly noteworthy. In synthetic chemistry, aryl iodides are valuable precursors for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The 2-iodobenzoyl group itself has also been explored as a protecting group in organic synthesis. researchgate.net

Beyond its role in synthesis, the iodobenzoyl moiety is relevant in the design of chemical probes—small molecules used to study biological systems. nih.govnih.gov The presence of an iodine atom allows for several unique applications. It can engage in specific non-covalent interactions known as halogen bonds. For instance, in the crystal structure of a related compound, 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, a specific I⋯N halogen bond was observed, demonstrating the potential for this moiety to direct molecular assembly and interact with biological targets. nih.gov Furthermore, iodine can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I), enabling the creation of radiolabeled probes for use in nuclear medicine imaging techniques like Single Photon Emission Computed Tomography (SPECT). mdpi.com

Table 2: Properties and Roles of the 2-Iodobenzoyl Moiety| Feature | Description | Significance in Chemical Research | Source |

|---|---|---|---|

| Synthetic Handle | The carbon-iodine bond can participate in numerous cross-coupling reactions. | Enables the construction of complex molecular architectures from the iodinated precursor. | |

| Protecting Group | Can be used to temporarily block a reactive site during a multi-step synthesis. | Facilitates selective transformations on other parts of the molecule. | researchgate.net |

| Halogen Bonding | The iodine atom can act as a Lewis acid, forming a directional non-covalent bond with a Lewis base (e.g., a nitrogen or oxygen atom). | Influences crystal packing, molecular recognition, and potential interactions with biological macromolecules. | nih.gov |

| Radiolabeling Potential | Iodine has several radioisotopes suitable for medical imaging. | Allows for the development of radiopharmaceuticals and chemical probes for diagnostic applications. | mdpi.com |

Overview of N-Acyl Piperazines in Advanced Chemical Studies

N-acyl piperazines are a subclass of piperazine derivatives where one of the nitrogen atoms is connected to a carbonyl group. This structural motif is found in numerous biologically active compounds and is a focal point of advanced chemical research. The synthesis of N-acyl piperazines is often a key step in the construction of pharmaceutical agents. mdpi.com For example, the reaction of 2-iodobenzoic acid with a piperazine derivative is a direct method to form the N-(2-iodobenzoyl)piperazine core. nih.gov

The introduction of the acyl group significantly alters the properties of the piperazine nitrogen it is attached to. The amide bond formed makes this nitrogen non-basic and planar, which contrasts with the typically basic and conformationally flexible secondary amine at the other end of the piperazine ring. This differentiation is crucial for designing molecules that can interact selectively with biological targets.

Research into N-acyl piperazines spans various fields. A notable area is the study of synthetic opioids, where certain acyl piperazines have been identified as potent novel psychoactive substances (NPS). www.gov.ukdrugsandalcohol.ie These studies are critical for understanding their pharmacology and for informing public health and regulatory policies. www.gov.uk In medicinal chemistry, the N-acyl piperazine scaffold is explored for a wide range of therapeutic targets. For instance, the closely related compound 1-(2-chlorobenzoyl)piperazine (B82620) has been investigated for its potential antidepressant, antipsychotic, and antimicrobial activities, suggesting that the N-(halobenzoyl)piperazine framework is a promising scaffold for modulating CNS and microbial targets. Crystallographic studies on N-acyl piperazines provide detailed insights into their three-dimensional structure, conformation, and intermolecular interactions, which are vital for structure-based drug design. nih.gov

Table 3: Research Applications of N-Acyl Piperazines| Class/Example | Area of Study | Key Findings | Source |

|---|---|---|---|

| Acyl Piperazine Opioids (e.g., 2-methyl-AP-237) | Novel Psychoactive Substances (NPS) | Identified as potent µ-opioid receptor agonists with potential for misuse. | www.gov.ukdrugsandalcohol.ie |

| 1-(2-chlorobenzoyl)piperazine | Medicinal Chemistry | Exhibits potential antidepressant, antipsychotic, and antimicrobial properties, indicating a broad biological activity profile. | |

| 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine | Structural Chemistry / Crystallography | The structure reveals a chair conformation for the piperazine ring and the presence of significant intermolecular forces, including hydrogen and halogen bonds. | nih.gov |

| General N-Acyl Piperazines | Synthetic Chemistry | Serve as versatile intermediates in the synthesis of FDA-approved drugs and other complex molecules. | mdpi.com |

Mentioned Chemical Compounds

Synthetic Methodologies and Pathway Elucidation for 1 2 Iodobenzoyl Piperazine Hydrochloride

Strategic Approaches to the Synthesis of the 1-(2-Iodobenzoyl)piperazine (B12112101) Core

The fundamental challenge in synthesizing the 1-(2-Iodobenzoyl)piperazine core lies in the efficient and selective formation of the amide bond between the sterically influenced 2-iodobenzoic acid and the difunctional piperazine (B1678402) ring.

Amide Bond Formation Strategies for the Iodobenzoyl Moiety

The creation of the amide bond is the cornerstone of the synthesis of 1-(2-Iodobenzoyl)piperazine. This transformation is typically achieved by reacting a carboxylic acid, or a more reactive derivative, with an amine. researchgate.net The direct reaction between 2-iodobenzoic acid and piperazine requires activation of the carboxylic acid to facilitate the nucleophilic attack by the piperazine nitrogen.

Commonly employed methods involve the use of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), are frequently used for this purpose. nih.gov This process involves the formation of a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine.

An alternative, classic strategy is the conversion of 2-iodobenzoic acid into its more reactive acyl chloride derivative, 2-iodobenzoyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts vigorously with piperazine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to form the desired amide bond. This method is highly effective but requires careful handling due to the moisture-sensitive and corrosive nature of acyl chlorides.

| Method | Activating Reagent(s) | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimide Coupling | EDC·HCl, HOBt, DCC | Mild reaction conditions, high chemoselectivity, good for sensitive substrates. | Can be expensive, generates urea (B33335) byproducts that may require chromatographic removal. |

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | High reactivity, generally high yields, cost-effective reagents. | Harsh conditions (heat, acidic byproduct), requires moisture-free environment, limited functional group tolerance. |

| Phosphonium-Based Coupling | BOP, PyBOP | High efficiency, rapid reactions, low racemization for chiral acids. | High cost, stoichiometric phosphine (B1218219) oxide byproduct. |

Introduction and Functionalization of the Piperazine Ring

Piperazine is a symmetrical molecule containing two secondary amine nitrogens, which presents a challenge of selectivity. To form the mono-acylated product, 1-(2-Iodobenzoyl)piperazine, strategies must be employed to prevent di-acylation, where both nitrogen atoms react with the iodobenzoyl moiety.

A common approach is to use a large excess of piperazine, which statistically favors the formation of the mono-substituted product. However, this requires a subsequent separation of the product from the unreacted starting material. A more controlled and efficient method involves the use of a mono-protected piperazine derivative, such as 1-Boc-piperazine (N-tert-butoxycarbonylpiperazine). nih.govgoogle.com In this strategy, one nitrogen is temporarily blocked by the Boc protecting group. The unprotected nitrogen can then be selectively acylated with 2-iodobenzoyl chloride or activated 2-iodobenzoic acid. The final step involves the removal of the Boc group under acidic conditions to yield the desired product, which can then be isolated as its hydrochloride salt. google.com

Beyond N-acylation, the piperazine ring itself can be a target for further derivatization to create novel analogues. While traditional methods for modifying the carbon skeleton of the piperazine ring are often lengthy, recent advances have focused on direct C–H functionalization. mdpi.comresearchgate.netresearchwithnj.com These modern techniques, including photoredox catalysis, provide powerful tools for introducing substituents directly onto the carbon atoms of the piperazine core, expanding the accessible chemical diversity. mdpi.comencyclopedia.pub

Development of Novel and Green Synthetic Routes

In line with the principles of green chemistry, recent research has focused on developing more efficient, safer, and environmentally benign synthetic methods. These include the use of alternative energy sources like microwaves and the development of highly efficient catalytic systems.

Microwave-Assisted Synthesis of N-Acyl Piperazines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. sphinxsai.comrsc.org By utilizing dielectric heating, microwaves can heat a reaction mixture rapidly and uniformly, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. rsc.orgnih.gov

The synthesis of N-acyl piperazines is particularly amenable to microwave irradiation. For instance, the N-alkylation or N-acylation of piperazines can be completed in minutes under microwave conditions, whereas the same reactions might require several hours of conventional heating. mdpi.com This efficiency is not only time-saving but also reduces energy consumption and can minimize the formation of degradation byproducts associated with prolonged exposure to high temperatures. sphinxsai.com

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 7 hours | 40 seconds |

| Yield | 60% | 88% |

Photoredox Catalysis in Piperazine Derivatization

Visible-light photoredox catalysis represents a paradigm shift in synthetic chemistry, using light energy to drive chemical reactions under exceptionally mild conditions. mdpi.comnsf.gov This technology is particularly effective for the C–H functionalization of piperazines, a transformation that is difficult to achieve with traditional methods. researchgate.netnih.gov

The general mechanism involves a photocatalyst, such as an iridium or ruthenium complex, that absorbs visible light and initiates a single-electron transfer (SET) process. mdpi.com This can generate a nitrogen-centered radical cation from an N-aryl or N-acyl piperazine. Subsequent deprotonation at an adjacent C–H bond forms an α-amino radical. encyclopedia.pub This highly reactive intermediate can then be intercepted by a variety of coupling partners, allowing for the direct installation of aryl, vinyl, or alkyl groups onto the piperazine backbone. mdpi.comnih.gov While not a direct method for forming the primary amide bond of the target compound, photoredox catalysis offers a state-of-the-art strategy for derivatizing the piperazine core, enabling the synthesis of a vast array of complex analogues. nih.gov The use of organic dyes as photocatalysts further enhances the green credentials of this approach. mdpi.com

Multi-Component Reactions for Enhanced Efficiency

Multi-component reactions (MCRs), in which three or more reactants are combined in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency, atom economy, and operational simplicity. nih.gov Isocyanide-based MCRs, such as the Ugi reaction, are particularly versatile for creating complex, drug-like molecules. thieme-connect.com

These reactions can be adapted for the synthesis of piperazine-containing scaffolds. For example, a "split-Ugi" methodology has been developed for use with bis-secondary diamines like piperazine. nih.gov In this approach, piperazine can react with an aldehyde, a carboxylic acid, and an isocyanide in a one-pot process to generate complex 1,4-disubstituted piperazine derivatives. While the direct synthesis of 1-(2-Iodobenzoyl)piperazine via an MCR is not straightforward, these methods provide a powerful platform for the diversity-oriented synthesis of related structures, rapidly generating libraries of compounds for further investigation. nih.govrsc.org The convergence of MCRs allows for the construction of intricate molecular architectures in a single step, representing a highly efficient alternative to traditional multi-step linear syntheses. organic-chemistry.org

Regioselective Functionalization of the Piperazine and Benzoyl Units

The synthesis of 1-(2-Iodobenzoyl)piperazine hydrochloride necessitates precise control over the functionalization of both the piperazine ring and the benzoyl moiety. Achieving the desired substitution pattern—acylation at one nitrogen of the piperazine and iodination at the ortho-position of the benzene (B151609) ring—relies on regioselective strategies. These methods ensure high yields and minimize the formation of undesired isomers and by-products.

Selective N-Alkylation and N-Acylation of Piperazines

Piperazine possesses two secondary amine nitrogens of equal reactivity, which complicates selective mono-functionalization. The direct acylation of piperazine often leads to a mixture of mono- and di-acylated products. To overcome this, several methodologies have been developed to achieve high regioselectivity for mono-N-acylation, which is the crucial first step in synthesizing the (benzoyl)piperazine backbone.

A more direct and atom-economical approach is the in-situ formation of a piperazine mono-salt. nih.govgoogle.com By reacting piperazine with one equivalent of a strong acid (like hydrochloric acid) or by using a specific molar ratio of piperazine to piperazine dihydrochloride, a piperazinium salt is formed in the reaction medium. nih.govgoogle.com The protonation of one nitrogen atom effectively "protects" it, reducing its nucleophilicity and directing the acylation reaction to the free, unprotonated nitrogen. nih.gov This one-pot method is cost-effective and simplifies the synthetic process, avoiding the need for separate protection and deprotection steps. nih.gov The reaction proceeds readily in solvents like methanol (B129727) or acetic acid. nih.gov

Another method involves the N-acylation of a pre-functionalized piperazine, such as N-acetylpiperazine, followed by hydrolysis. researchgate.net While this adds steps, it provides an alternative route for achieving mono-substitution. The choice of method often depends on the desired scale, cost-effectiveness, and compatibility with other functional groups in the starting materials.

| Methodology | Description | Advantages | Disadvantages | Typical Reagents |

|---|---|---|---|---|

| Protecting Group Strategy | One nitrogen is temporarily blocked with a protecting group (e.g., Boc) to allow selective reaction at the other nitrogen. The group is removed in a subsequent step. nih.govgoogle.com | High selectivity and yield; compatible with a wide range of reagents. nih.gov | Requires additional protection and deprotection steps, increasing overall synthesis time and cost. nih.gov | N-Boc-piperazine, 2-iodobenzoyl chloride, Trifluoroacetic acid (for deprotection). |

| In-situ Mono-salt Formation | Protonation of one nitrogen atom in situ using one equivalent of acid reduces its nucleophilicity, directing acylation to the free nitrogen. nih.gov | One-pot synthesis, cost-effective, avoids protection/deprotection steps, high atom economy. nih.gov | Requires precise control of stoichiometry; solubility of the salt can be an issue. | Piperazine, Piperazine dihydrochloride, 2-iodobenzoyl chloride, Methanol. nih.govgoogle.com |

| Catalyzed Acylation | Use of catalysts to promote selective mono-acylation under mild conditions. | Mild reaction conditions, high efficiency. researchgate.net | Catalyst may need to be removed from the final product. | Piperazine, Acyl chloride, Iodine (catalyst). researchgate.net |

Directed Iodination Strategies for Benzoyl Derivatives

Achieving the ortho-iodination of the benzoyl group in 1-(benzoyl)piperazine is a significant synthetic challenge. Direct electrophilic iodination of a simple benzoyl ring typically results in a mixture of meta-, ortho-, and para-isomers, with the meta-product often favored due to the deactivating effect of the carbonyl group. To achieve the required regioselectivity for the ortho-position, directed C-H functionalization strategies are employed.

In the context of 1-(2-Iodobenzoyl)piperazine, the piperazine amide group itself can function as an effective directing group. Palladium-catalyzed C-H activation is a powerful tool for this transformation. beilstein-journals.orgnih.gov The mechanism generally involves the coordination of the palladium catalyst to the amide's carbonyl oxygen or nitrogen atom. This forms a metallacyclic intermediate that brings the catalyst into close proximity to the ortho-C-H bond of the benzoyl ring, enabling its selective activation and subsequent iodination. beilstein-journals.org

The choice of iodinating agent and reaction conditions is critical for the success of this method. Molecular iodine (I₂) can be used as the sole oxidant in some Pd-catalyzed systems. nih.gov Other protocols may utilize reagents like N-iodosuccinimide (NIS) or in-situ generated iodinating species. beilstein-journals.org The reaction is often carried out in solvents like N-methylformamide (NMF) or dimethylformamide (DMF) and may require an additive or a specific base to facilitate the catalytic cycle. beilstein-journals.orgnih.gov These directed methods provide a highly efficient and regioselective route to ortho-iodinated benzoyl derivatives, which would be difficult to access through classical electrophilic aromatic substitution. beilstein-journals.orgchinesechemsoc.org

| Strategy | Catalyst/Reagent System | Directing Group | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Iodination | Pd(OAc)₂ / I₂ | Weakly coordinating amide | Uses molecular iodine as the sole oxidant; compatible with a wide range of heterocycles. | nih.gov |

| Palladium-Catalyzed Directed SEAr | Pd Catalyst / NIS or I₂ | Picolinamide (PA) | Allows for selective iodination at the remote ε-C(sp²)−H position of γ-arylpropylpicolinamides. The amide directs the electrophilic aromatic substitution. | beilstein-journals.org |

| Palladium-Catalyzed C-H Iodination via Metathesis | Pd(II) / 2-Nitrophenyl iodides | Carboxyl groups | Enables selective iodination at either meta- or ortho-positions using aryl iodides as mild iodinating reagents. | chinesechemsoc.org |

Isolation and Purification Techniques in the Synthesis of this compound

The final stage in the synthesis of this compound involves its isolation from the reaction mixture and purification to meet the required quality standards. The nature of the target compound as a hydrochloride salt dictates the primary strategies employed.

A common and effective method for isolation is precipitation. After the synthesis of the free base, 1-(2-Iodobenzoyl)piperazine, it is typically dissolved in a suitable organic solvent, such as isopropanol (B130326) or ethanol. The addition of a solution of hydrochloric acid (e.g., HCl in isopropanol or aqueous HCl) causes the protonation of the free secondary amine on the piperazine ring, leading to the formation of the hydrochloride salt. Due to its ionic character, the salt is often significantly less soluble in the organic solvent than the free base, causing it to precipitate out of the solution. mdpi.com

The crude precipitated solid can then be collected by filtration. google.com The filter cake is typically washed with a cold solvent (often the same solvent used for precipitation) to remove any soluble impurities that may have been co-precipitated or adsorbed onto the surface of the crystals. google.com

For further purification, recrystallization is the most widely used technique. The crude hydrochloride salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. As the solution cools, the solubility of the compound decreases, allowing it to crystallize out, while impurities tend to remain dissolved in the mother liquor. mdpi.com The selection of an appropriate recrystallization solvent is crucial for obtaining high purity and good recovery. The process may be repeated until the desired purity is achieved. The final product is then dried, often under vacuum, to remove any residual solvent. google.com

| Technique | Purpose | Description | Key Considerations |

|---|---|---|---|

| Salt Formation & Precipitation | Isolation | The free base is dissolved in an organic solvent, and hydrochloric acid is added. The resulting hydrochloride salt, being less soluble, precipitates and is collected by filtration. mdpi.com | Choice of solvent; control of temperature and rate of acid addition to influence crystal size and purity. |

| Filtration and Washing | Purification | The precipitated solid is separated from the liquid phase. The solid is then washed with a cold solvent to remove residual mother liquor and soluble impurities. google.com | Use of a cold solvent minimizes loss of the desired product. |

| Recrystallization | Purification | The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solution. mdpi.com | Proper solvent selection is critical for efficiency; slow cooling generally yields larger, purer crystals. |

| Vacuum Drying | Final Product Preparation | Residual solvent is removed from the purified solid by placing it under reduced pressure. google.com | Temperature should be controlled to avoid decomposition of the compound. |

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Iodobenzoyl Piperazine Hydrochloride

High-Resolution NMR Spectroscopy for Conformational and Tautomeric Studies

High-resolution NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For N-acylpiperazines, such as 1-(2-Iodobenzoyl)piperazine (B12112101) hydrochloride, temperature-dependent NMR studies reveal a complex conformational behavior. nih.gov This complexity arises from two primary phenomena: the restricted rotation around the amide C-N bond and the chair-to-chair interconversion of the piperazine (B1678402) ring. nih.govrsc.org

The partial double bond character of the amide linkage hinders free rotation, leading to the existence of distinct rotamers. mdpi.com This is observable in the NMR spectrum as a splitting of signals for the piperazine protons, particularly those adjacent to the amide nitrogen. Furthermore, the piperazine ring itself is not static and undergoes ring inversion between two chair conformations. nih.gov The energy barriers for these conformational changes can be determined by coalescence temperatures in variable temperature NMR experiments. For N-benzoylated piperazines, these activation energy barriers have been calculated to be between 56 and 80 kJ mol⁻¹. rsc.orgijres.org

Table 1: Representative ¹H NMR Spectral Data for a 1-(2-halobenzoyl)piperazine Hydrochloride Analog

| Protons | Chemical Shift (δ) ppm |

| Piperazine CH₂ | 3.2–3.5 |

| Aromatic Protons | 7.4–7.6 |

| Data for 1-(2-chlorobenzoyl)piperazine (B82620) hydrochloride. |

The broad signals often observed for the piperazine protons at room temperature are indicative of the dynamic exchange between different conformations. Upon cooling, these broad signals would be expected to resolve into distinct multiplets corresponding to the axial and equatorial protons of the two non-equivalent piperazine ring carbons in a fixed chair conformation.

Single-Crystal X-ray Diffraction Analysis of 1-(2-Iodobenzoyl)piperazine Hydrochloride and its Derivatives

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported, the structure of a closely related derivative, 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, offers significant insights into the likely conformational preferences and intermolecular interactions. nih.gov

In the crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, the central piperazine ring adopts a near-perfect chair conformation. nih.gov This is the most stable conformation for six-membered saturated heterocyclic rings. The substituent at the second nitrogen atom is found in an equatorial position, which is typical to minimize steric hindrance. nih.gov

A key structural feature of N-benzoylpiperazines is the relative orientation of the benzoyl group with respect to the piperazine ring. The amide unit is essentially planar, but there is a significant twist between this plane and the phenyl ring. In the case of the 2-iodo derivative, the dihedral angle between the planar amide unit and the phenyl ring is reported to be 80.44 (7)°. nih.gov This significant torsion is likely a result of steric repulsion between the ortho-iodine atom and the piperazine ring.

In the hydrochloride salt of 1-(2-Iodobenzoyl)piperazine, the protonated secondary amine of the piperazine ring (N-H⁺) is expected to be a strong hydrogen bond donor. This would lead to the formation of robust hydrogen bonds with the chloride counter-ion (Cl⁻), likely resulting in N-H⁺···Cl⁻ interactions. These interactions are fundamental in organizing the molecules into a stable crystal lattice. In the absence of the hydrochloride salt, as seen in 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, weaker C-H···O and C-H···π(arene) hydrogen bonds are observed, which link the molecules into a complex three-dimensional network. nih.govrsc.org

The iodine atom in the 2-position of the benzoyl group is a potential halogen bond donor. chemicalbook.com A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom, known as a σ-hole, interacts with a nucleophilic region (a Lewis base) on an adjacent molecule. nih.gov The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl). ijres.org

Vibrational Spectroscopy (IR, Raman) for Structural Feature Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. For this compound, characteristic vibrational bands can be assigned to specific structural moieties.

While a specific spectrum for the iodo-compound is not available, data from the analogous 1-(2-chlorobenzoyl)piperazine hydrochloride can be used for comparison. The IR spectrum of piperazine monohydrochloride also provides a reference for the vibrations of the protonated piperazine ring. nist.gov

Table 2: Key IR Absorption Frequencies for 1-(2-halobenzoyl)piperazine Hydrochloride Analogs

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

| Amide C=O | 1635–1645 | Stretching |

| N⁺-H | 2500–3000 | Stretching (broad) |

| Data for 1-(2-chlorobenzoyl)piperazine hydrochloride. |

The amide I band (primarily C=O stretching) is a strong and characteristic absorption in the IR spectrum. Its position is sensitive to the electronic environment and hydrogen bonding. The broad absorption in the 2500–3000 cm⁻¹ region is characteristic of the N⁺-H stretching vibration in the hydrochloride salt, indicating strong hydrogen bonding interactions. Other characteristic bands would include C-H stretching of the aromatic and piperazine rings, C-N stretching, and aromatic C=C stretching vibrations. Low-frequency Raman spectroscopy could potentially be used to probe the weak intermolecular interactions, such as halogen bonds.

Fundamental Molecular Recognition and Binding Energetics of 1 2 Iodobenzoyl Piperazine Hydrochloride

In Vitro Binding Affinity Studies with Relevant Macromolecular Systems (e.g., proteins, enzymes, nucleic acids)

In vitro binding assays are critical for determining the affinity and specificity of a ligand for its biological target. These studies, conducted in controlled laboratory settings, isolate the molecular interaction from the complex environment of a living organism, allowing for precise characterization. For a compound like 1-(2-Iodobenzoyl)piperazine (B12112101) hydrochloride, these studies would typically involve measuring its interaction with purified proteins, enzymes, or nucleic acid structures to establish a direct binding relationship. While specific binding data for 1-(2-Iodobenzoyl)piperazine hydrochloride is not extensively documented in publicly available literature, the principles of such investigations are well-established.

The primary goal of quantitative assessment is to determine the binding affinity, typically expressed as the dissociation constant (Kd) or the association constant (Ka). The Kd value represents the concentration of the ligand at which half of the target binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. These parameters are derived from techniques that can measure the extent of complex formation between the ligand and its macromolecular target.

Beyond affinity, these assessments can also reveal the stoichiometry of the interaction (n), which describes the number of ligand molecules that bind to a single target molecule. malvernpanalytical.com This complete thermodynamic profile provides a deeper understanding of the molecular interaction. malvernpanalytical.com

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, label-free biophysical techniques used to provide detailed quantitative data on molecular interactions. malvernpanalytical.comnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.comwikipedia.org In a typical ITC experiment, a solution of the ligand, such as this compound, is titrated into a sample cell containing the target macromolecule. harvard.edukhanacademy.org The resulting heat change is measured, allowing for the direct determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). wikipedia.orgnih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. malvernpanalytical.comwikipedia.org This profile helps to elucidate the forces driving the binding, such as hydrogen bonds and van der Waals interactions (enthalpy-driven) versus hydrophobic effects (entropy-driven). khanacademy.orgresearchgate.net

Table 1: Example Thermodynamic Data from an ITC Experiment This table presents hypothetical data to illustrate the typical output of an ITC experiment for a ligand binding to a target protein.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Stoichiometry (n) | 1.05 | - | Molar ratio of ligand to target in the complex. |

| Association Constant (Ka) | 2.5 x 10⁶ | M⁻¹ | Measure of the binding affinity. |

| Dissociation Constant (Kd) | 400 | nM | Inverse of Ka, common measure of affinity. |

| Enthalpy (ΔH) | -8.5 | kcal/mol | Heat change upon binding. |

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of a ligand to an immobilized target in real-time. nih.govnih.gov In an SPR experiment, the target macromolecule is attached to the sensor surface, and a solution containing the ligand (analyte) flows over it. The binding process is monitored by detecting the change in the SPR angle. This technique provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kₑ/kₐ). researchgate.net SPR is highly sensitive and is widely used in drug discovery for screening compounds and characterizing binding kinetics. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Structure-Activity Relationship (SAR) studies are essential for optimizing the interaction of a lead compound with its target. nih.govic.ac.uk By systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological activity, researchers can identify the key chemical features, or pharmacophores, responsible for molecular recognition. ic.ac.ukresearchgate.net

The 2-iodobenzoyl moiety is a critical component of the this compound structure, likely playing a significant role in its binding selectivity. This group influences interactions through several mechanisms:

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site of a macromolecule. This type of interaction is directional and can contribute significantly to both affinity and selectivity. The crystal structure of the related compound 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine confirms the potential for an I⋯N halogen bond. nih.gov

Steric and Conformational Effects: The bulky iodine atom at the ortho position of the benzoyl ring restricts the rotation around the bond connecting the phenyl ring and the carbonyl group. This conformational constraint can pre-organize the molecule into a specific shape that is favorable for binding to a particular target, thereby enhancing selectivity.

Aromatic Interactions: The phenyl ring itself can engage in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. nih.gov

The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, valued for its physicochemical properties and its ability to serve as a versatile linker. researchgate.netresearchgate.net The two nitrogen atoms in the ring can be substituted, and their nature significantly influences molecular recognition. nih.gov

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. In the hydrochloride salt form, the protonated nitrogen can act as a hydrogen bond donor. These interactions are crucial for anchoring the ligand within the binding site. researchgate.net

Conformational Flexibility: The piperazine ring typically adopts a chair conformation, which provides a defined three-dimensional structure for its substituents. This non-planar, flexible nature allows it to orient substituents in optimal positions for interacting with a target. nih.gov

Modulation of Physicochemical Properties: Substitutions on the piperazine ring can alter the molecule's solubility, lipophilicity, and basicity. These properties are critical for effective ligand-target engagement. researchgate.net For instance, studies on various piperazine derivatives have shown that modifications to this ring can significantly alter binding affinity and selectivity for targets like G-protein coupled receptors and enzymes. nih.govnih.gov

Table 2: Conceptual Structure-Activity Relationship (SAR) for Piperazine Derivatives This table illustrates general principles of how modifications to a hypothetical 1-(Aryl-carbonyl)piperazine scaffold could influence binding affinity.

| R1 (Aryl Group) | R2 (Piperazine Substitution) | Relative Binding Affinity | Rationale |

| 2-Iodophenyl | -H | Baseline | Reference compound. |

| 2-Chlorophenyl | -H | Lower | Smaller halogen may lead to weaker halogen bonding. |

| 4-Iodophenyl | -H | Variable | Isomeric position change alters geometry and interaction points. |

| 2-Iodophenyl | -Methyl | Higher/Lower | Small alkyl group may improve hydrophobic interactions or cause steric clash. |

| 2-Iodophenyl | -(CH₂)₂-OH | Higher | Hydroxyl group can form an additional hydrogen bond. |

| 2-Iodophenyl | -Phenyl | Higher | Potential for additional π-π or hydrophobic interactions. |

Mechanistic Investigations into Molecular Interactions (excluding therapeutic effects)

Mechanistic investigations aim to provide a detailed, atomic-level understanding of how a ligand binds to its target. These studies go beyond affinity measurements to describe the specific non-covalent interactions that stabilize the ligand-target complex.

The crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, a closely related analog, offers valuable insights into the types of interactions this compound might form. nih.gov The analysis of this structure revealed a complex three-dimensional network stabilized by several key interactions:

Hydrogen Bonds: The structure showed C—H⋯O hydrogen bonds, where hydrogen atoms attached to carbon engage with oxygen atoms. nih.gov

Halogen Bonds: A specific I⋯N halogen bond was identified, highlighting the importance of the iodine atom in directed intermolecular recognition. nih.gov

In addition to crystallography, computational methods such as molecular docking and molecular dynamics (MD) simulations are used to model these interactions. acs.orgnih.gov Docking studies can predict the preferred binding pose of a ligand within the active site of a target, while MD simulations can explore the stability of the ligand-target complex and the dynamics of the interactions over time. nih.gov These computational approaches help rationalize SAR data and guide the design of new analogs with improved binding characteristics.

Enzyme Kinetic Modulation Studies

Derivatives of benzoylpiperazine have been identified as inhibitors of several enzymes, demonstrating the potential of this chemical moiety to modulate biological activity. The nature and strength of this inhibition are typically characterized by enzyme kinetic studies, which determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a quantitative measure of the inhibitor's potency and its binding affinity for the enzyme.

Research into piperazine-substituted chalcones, which incorporate a benzoylpiperazine-like core, has revealed their potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Kinetic analyses of two such compounds, PC10 and PC11, demonstrated that they act as competitive inhibitors of MAO-B. nih.gov This mode of inhibition suggests that these molecules bind to the active site of the enzyme, directly competing with the natural substrate. The inhibition constants (Ki) for PC10 and PC11 were determined to be 0.63 ± 0.13 µM and 0.53 ± 0.068 µM, respectively, indicating a high affinity for the enzyme. nih.gov

Similarly, novel thiazolylhydrazone derivatives containing a piperazine moiety have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease. mdpi.com Enzyme kinetic studies revealed that these compounds are reversible and exhibit a mixed-type inhibition, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com The IC50 values for the most potent compounds, 3a, 3c, and 3i, against AChE were 0.0496 µM, 0.0317 µM, and 0.0287 µM, respectively. mdpi.com Further kinetic analysis of compound 3c provided its Ki value, offering a more precise measure of its inhibitory power. mdpi.com

Another area where benzoylpiperazine derivatives have shown significant activity is in the inhibition of the Glycine Transporter 1 (GlyT1). researchgate.net Screening of chemical libraries has identified benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. researchgate.net These findings have spurred further research and development of related compounds for potential therapeutic applications. researchgate.net

Table 1: Enzyme Inhibition Data for Benzoylpiperazine-Related Compounds This table presents data for compounds structurally related to this compound, as no direct data for the specified compound was found.

| Compound Class | Target Enzyme | Compound | Inhibition Type | IC50 (µM) | Ki (µM) |

|---|---|---|---|---|---|

| Piperazine-Substituted Chalcones | MAO-B | PC10 | Competitive | 0.65 | 0.63 ± 0.13 |

| Piperazine-Substituted Chalcones | MAO-B | PC11 | Competitive | 0.71 | 0.53 ± 0.068 |

| Thiazolylhydrazone Derivatives | AChE | 3a | Mixed | 0.0496 | Not Reported |

| Thiazolylhydrazone Derivatives | AChE | 3c | Mixed | 0.0317 | Not Reported |

| Thiazolylhydrazone Derivatives | AChE | 3i | Mixed | 0.0287 | Not Reported |

| Benzoylpiperazines | GlyT1 | Hit 7 | Not Reported | Not Reported | Not Reported |

Allosteric Modulation or Orthosteric Binding Site Characterization

Currently, there is no publicly available research that characterizes this compound as either an allosteric modulator or an orthosteric ligand for a specific receptor or enzyme. Studies on analogous benzoylpiperazine compounds have primarily focused on their inhibitory effects, with kinetic data suggesting competitive inhibition for some, which implies binding at the orthosteric site. nih.gov However, without dedicated binding assays and structural biology studies for this compound, its specific binding site and mechanism of action (i.e., allosteric versus orthosteric) remain uncharacterized.

Computational Chemistry and in Silico Approaches to 1 2 Iodobenzoyl Piperazine Hydrochloride Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of 1-(2-Iodobenzoyl)piperazine (B12112101) hydrochloride. Methods such as Density Functional Theory (DFT) can be employed to determine its three-dimensional structure, electron distribution, and reactivity.

Detailed analysis of a closely related compound, 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, reveals that the central piperazine (B1678402) ring typically adopts a stable chair conformation. core.ac.uknih.gov In this conformation, the substituents can occupy either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups. nih.govnih.gov For 1-(2-Iodobenzoyl)piperazine hydrochloride, calculations would likely focus on the dihedral angle between the planar amide unit and the phenyl ring, which was found to be 80.44 (7)° in the related pyrimidinyl derivative. core.ac.uknih.gov

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Quantum Chemical Properties of 1-(2-Iodobenzoyl)piperazine

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measure of overall molecular polarity |

| Molecular Electrostatic Potential (MEP) | Negative potential around carbonyl oxygen; Positive potential around piperazine hydrogens | Predicts sites for intermolecular interactions |

Ligand-Protein Docking and Virtual Screening for Hypothetical Binding Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ajrconline.org For this compound, docking can be used in a virtual screening process to identify potential protein targets from large structural databases like the Protein Data Bank (PDB). nih.gov This process involves computationally placing the molecule into the binding sites of numerous proteins and scoring the interactions to estimate binding affinity. ajrconline.orgmdpi.com

The scoring functions in docking algorithms evaluate factors such as electrostatic interactions, hydrogen bonds, and van der Waals forces to rank potential binding poses. ajrconline.org Given that the piperazine scaffold is present in many biologically active compounds, including antagonists for receptors like the androgen receptor, virtual screening could suggest a range of potential targets. nih.gov For example, arylpiperazine derivatives have been docked into the ligand-binding pocket of the androgen receptor to explore hydrophobic interactions that contribute to binding affinity. nih.gov

The results of a virtual screening campaign can be summarized to highlight the top-scoring protein targets, which can then be prioritized for experimental validation.

Table 2: Example Virtual Screening Results for Hypothetical Targets

| Protein Target (PDB ID) | Target Class | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Dopamine (B1211576) D2 Receptor (e.g., 6CM4) | GPCR | -9.8 | Salt bridge with Asp, Pi-cation with Phe |

| Serotonin 5-HT1A Receptor (e.g., 7E2Y) | GPCR | -9.5 | H-bond with Ser, Hydrophobic interaction with Trp |

| Androgen Receptor (e.g., 2OZ7) | Nuclear Receptor | -8.9 | Hydrophobic interactions with Leu, Met |

| Histone Deacetylase 2 (e.g., 4LXZ) | Enzyme | -8.2 | Coordination with Zn ion, H-bond with His |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Recognition Attributes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openmedicinalchemistryjournal.comnih.gov To apply QSAR to this compound, a dataset of structurally similar analogs with measured biological activities against a specific target would be required. nih.gov

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. nih.gov

A robust QSAR model can predict the activity of new, unsynthesized analogs and provide insights into the key molecular features—or recognition attributes—that are important for biological activity. nih.govresearchgate.net For instance, a model might reveal that increased hydrophobicity in one part of the molecule and the presence of a hydrogen bond donor in another are critical for high affinity. This information is invaluable for lead optimization in drug discovery. openmedicinalchemistryjournal.com

Pharmacophore Modeling and De Novo Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. sci-hub.stnih.gov A pharmacophore model can be generated based on the structure of a known protein-ligand complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov

For this compound, a pharmacophore model could be developed based on its docked conformation within a high-scoring hypothetical target from virtual screening. dergipark.org.tr The model would consist of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. For example, a study on related 1-(2-pyrimidinyl)piperazine derivatives identified a pharmacophore composed of 11 features that characterized their binding to a hypothetical receptor. nih.gov

This pharmacophore model can then be used as a 3D query to screen large compound libraries to find new, structurally diverse molecules that match the feature arrangement and are therefore likely to be active. sci-hub.stdergipark.org.tr Furthermore, pharmacophore models serve as a blueprint for de novo design, where novel molecular structures are built from scratch to fit the required pharmacophoric features, guiding the creation of entirely new chemical entities. sci-hub.st

Research Applications and Utility of 1 2 Iodobenzoyl Piperazine Hydrochloride in Chemical Biology and Materials Science

Development of 1-(2-Iodobenzoyl)piperazine (B12112101) Hydrochloride as a Chemical Probe

The development of specific chemical probes is fundamental to unraveling complex biological processes. While direct studies detailing 1-(2-iodobenzoyl)piperazine hydrochloride as a specific chemical probe are not extensively documented in publicly available literature, its structural components, namely the piperazine (B1678402) and iodobenzoyl moieties, are prevalent in a variety of biologically active compounds. Piperazine-based compounds are known to exhibit a wide range of biological activities and have been incorporated into drugs targeting various receptors and enzymes. nih.govmdpi.comresearchgate.net For instance, piperazine analogues have shown significant antiproliferative activity against several types of cancer cells. mdpi.com

The design of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has been explored for their cytotoxic effects on numerous cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. mdpi.com This highlights the utility of the benzoylpiperazine scaffold in developing potential therapeutic agents. Furthermore, the synthesis of piperazine-containing compounds targeting Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells underscores the importance of this heterocyclic motif in designing targeted therapies. nih.gov The 2-iodobenzoyl portion of the molecule provides a reactive handle that can be crucial for covalent labeling or for developing radiolabeled tracers to probe biological systems, as will be discussed in subsequent sections.

Radiosynthesis and Radioligand Development Using the Iodobenzoyl Moiety

The iodobenzoyl moiety is a critical component in the field of radiopharmaceutical chemistry. pharmafeatures.com Its aromatic iodine atom provides a site for the introduction of various radioisotopes of iodine and astatine, facilitating the development of agents for both diagnostic imaging and targeted radionuclide therapy. nih.govnih.gov The stability of the aryl-iodine bond is a key advantage, making it a reliable scaffold for creating radioligands.

Radioisotopes of iodine are widely used in nuclear medicine due to their favorable decay characteristics for imaging and therapy. The iodobenzoyl group serves as an excellent precursor for labeling with these isotopes.

Iodine-123 (¹²³I): With a half-life of 13.2 hours and gamma emission at 159 keV, ¹²³I is well-suited for Single Photon Emission Computed Tomography (SPECT) imaging. nih.govresearchgate.net Various molecules incorporating an iodobenzoyl or a related iodobenzylpiperazine structure have been labeled with ¹²³I to create imaging agents. For example, [¹²³I]MEL037, a radioiodinated benzylpiperazine, was developed as a SPECT imaging probe for malignant melanoma. nih.govnih.gov Similarly, ¹²³I-labeled meta-iodobenzylguanidine (MIBG) is a widely used agent for diagnosing neuroendocrine tumors. researchgate.net

Iodine-125 (¹²⁵I): This isotope is often used in preclinical research and in vitro assays due to its longer half-life (approximately 59 days). Comparisons between astatine-211 (B1237555) labeled antibodies and their ¹²⁵I-iodobenzoyl conjugate counterparts have been conducted to evaluate their in vivo properties. acs.org

Iodine-131 (¹³¹I): As both a beta and gamma emitter, ¹³¹I is valuable for theranostic applications, combining therapy and diagnosis. nih.gov It has been used to label HER2-specific single domain antibody fragments for the radiopharmaceutical therapy of HER2-expressing cancers, often employing iodobenzoate-based prosthetic agents. nih.gov Radioiodinated PARP1 inhibitors, such as those based on a 4-(4-fluoro-3-(4-(3-iodobenzoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one structure, have been synthesized with ¹³¹I for potential glioblastoma imaging and therapy. nih.gov

The general strategy for radioiodination often involves an oxidative process or a substitution reaction where a non-radioactive precursor, such as a trialkylstannyl or boronic ester derivative of the benzoyl moiety, is reacted with a radioiodide salt. nih.govmdpi.com

Table 1: Radioiodine Isotopes Used with Iodobenzoyl Moieties for Medical Research

| Isotope | Half-life | Primary Emission | Primary Application | Example Compound/Class |

| ¹²³I | 13.2 hours | Gamma (159 keV) | SPECT Imaging | [¹²³I]MEL037, [¹²³I]-MIBG nih.govresearchgate.netnih.gov |

| ¹²⁵I | 59.4 days | Gamma (35 keV) | Preclinical Research, In vitro assays | p-[¹²⁵I]iodobenzoyl conjugates acs.org |

| ¹³¹I | 8.02 days | Beta, Gamma (364 keV) | Theranostics (Imaging & Therapy) | [¹³¹I]-labeled antibodies, [¹³¹I]-I2-PARPi nih.govnih.gov |

Astatine-211 (²¹¹At) is an alpha-emitting radionuclide with a short half-life (7.2 hours), making it a highly potent candidate for targeted alpha therapy (TAT). The high linear energy transfer of alpha particles allows for the delivery of a cytotoxic radiation dose to cancer cells with minimal damage to surrounding healthy tissue.

The chemistry for attaching ²¹¹At to biomolecules often relies on precursors that are also used for radioiodination. The aryl iodide functionality within the 1-(2-iodobenzoyl)piperazine structure is directly related to the precursors used for astatination. Electrophilic substitution on an organometallic precursor, most commonly an organotin compound like N-succinimidyl p-(tri-n-butylstannyl)benzoate, is a widely used method to prepare astatobenzoate conjugates. nih.govnih.govcapes.gov.br This process, known as astatodestannylation, allows for the stable incorporation of ²¹¹At onto an aromatic ring, which can then be conjugated to a targeting molecule such as an antibody. mdpi.comnih.gov The resulting ²¹¹At-labeled aryl conjugates are more stable in vivo compared to direct astatination of proteins, preventing rapid deastatination. nih.gov

Utilization as a Synthetic Intermediate for Complex Molecule Synthesis

The structure of this compound offers multiple points for chemical modification, making it a valuable synthetic intermediate. The aryl iodide provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, while the piperazine ring can be further functionalized. Aryl iodides are recognized as important and versatile building blocks in organic chemistry. fiveable.menih.gov

The carbon-iodine bond in the 2-iodobenzoyl group is an excellent substrate for a wide variety of transition-metal-catalyzed cross-coupling reactions. The iodine atom serves as a good leaving group, facilitating reactions that form new bonds. fiveable.me This versatility allows for the construction of more complex molecular architectures.

Common cross-coupling reactions that aryl iodides readily participate in include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound to form a new carbon-carbon bond.

Heck Reaction: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create a carbon-carbon triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond. mdpi.com

Stille Coupling: Reaction with an organotin compound. fiveable.me

Ullmann Condensation: A copper-catalyzed reaction to form diaryl ethers, thioethers, or diarylamines. nih.gov

These reactions enable the straightforward introduction of diverse functional groups at the 2-position of the benzoyl ring, allowing chemists to systematically modify the structure to optimize biological activity or material properties.

The bifunctional nature of 1-(2-iodobenzoyl)piperazine makes it a suitable building block for the synthesis of larger, more complex structures like macrocycles or polymers. The piperazine moiety, particularly after deprotonation of the secondary amine, can participate in reactions such as amidation or alkylation.

Large polyazamacrocycles that incorporate piperazine units have proven to be useful frameworks for creating polynuclear metal complexes, which are important in catalyst design. nih.gov By combining a cross-coupling reaction at the aryl iodide position with a separate reaction involving the piperazine nitrogen, 1-(2-iodobenzoyl)piperazine can be incorporated into macrocyclic structures. For example, one could envision a synthetic route where the aryl iodide is used in an intramolecular coupling reaction to close a large ring, or in an intermolecular reaction to link multiple piperazine-containing units together. The incorporation of piperazine can influence the conformational properties and metal-binding abilities of the resulting macrocycle. nih.gov

Applications in Non-Biological Material Science Research (e.g., organic electronics, sensors)

Currently, there is a notable absence of published research specifically detailing the application of this compound in the fields of organic electronics and chemical sensors. The existing body of scientific literature primarily focuses on its utility as a precursor in the synthesis of pharmacologically active molecules. However, the distinct chemical functionalities within the this compound molecule suggest its potential as a versatile building block for the development of novel materials in these domains.

The presence of the iodo-substituent on the benzoyl ring is of particular interest for materials synthesis. The carbon-iodine bond can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental in the synthesis of conjugated polymers and other organic electronic materials. In principle, this compound could be polymerized or incorporated into larger π-conjugated systems, which are the cornerstone of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The piperazine moiety, in turn, could influence the solubility, processability, and solid-state packing of such materials, which are critical parameters for device performance.

Furthermore, the piperazine ring itself is a well-known component in the design of functional materials, particularly in the realm of chemical sensors. For instance, piperazine derivatives have been successfully incorporated into fluorescent pH sensors. nih.gov In these systems, the nitrogen atoms of the piperazine ring can act as proton receptors, modulating the photophysical properties of a linked fluorophore. Similarly, aniline-piperazine copolymers have been electrosynthesized to create films with reversible redox transitions, demonstrating their potential applicability in amperometric sensors for the detection of biomolecules like dopamine (B1211576) and ascorbic acid. mdpi.com

While direct applications of this compound remain unexplored, the reactivity of its iodinated phenyl ring and the established role of the piperazine core in functional materials suggest a promising, albeit currently unrealized, potential for its use in non-biological material science. Future research could focus on leveraging this compound as a starting material for the synthesis of novel conductive polymers, sensoric materials, or even metal-organic frameworks, where the piperazine and iodobenzoyl moieties could both play crucial roles in the final properties of the material. For example, nitrogen-rich covalent polymers incorporating piperazine have demonstrated rapid and high-capacity iodine adsorption, indicating the utility of the piperazine structure in materials designed for specific capture applications. rsc.org

Future Directions and Emerging Research Trajectories for 1 2 Iodobenzoyl Piperazine Hydrochloride

Integration into Automated and High-Throughput Synthetic Platforms

The synthesis of N-aroyl piperazines is amenable to modern automated and high-throughput synthetic methodologies. The core structure of 1-(2-Iodobenzoyl)piperazine (B12112101) hydrochloride can be readily diversified, making it an ideal candidate for the generation of compound libraries for screening purposes.

Automated Flow Synthesis: The preparation of piperazine-2-carboxamide (B1304950) has been successfully demonstrated using automated flow chemistry, highlighting the potential for similar streamlined synthesis of 1-(2-Iodobenzoyl)piperazine hydrochloride and its analogs. beilstein-journals.org Automated flow synthesis offers precise control over reaction parameters, enhanced safety, and the potential for rapid library generation. researchgate.netamidetech.com The amide bond formation between a 2-iodobenzoyl derivative and piperazine (B1678402) can be optimized for flow conditions, allowing for the efficient production of the core scaffold. Subsequent modifications to the second nitrogen of the piperazine ring could also be incorporated into a continuous flow process.

High-Throughput Synthesis and Screening: The piperazine scaffold is a common feature in combinatorial libraries designed for drug discovery. nih.gov5z.com High-throughput screening (HTS) of large compound libraries is a primary method for identifying new therapeutic leads. chemdiv.comresearchgate.net An automated platform could be developed to synthesize a library of derivatives of this compound. By varying the substituents on either the benzoyl ring or the piperazine, a diverse set of molecules could be rapidly produced and screened against a wide range of biological targets. nih.gov

| Synthesis Platform | Potential Application for this compound | Key Advantages |

| Automated Flow Chemistry | Rapid and efficient synthesis of the core scaffold and its derivatives. | Precise reaction control, improved safety, scalability. beilstein-journals.orgresearchgate.net |

| High-Throughput Parallel Synthesis | Generation of large and diverse compound libraries for biological screening. | Accelerated discovery of new bioactive molecules. nih.govchemdiv.com |

Advanced Spectroscopic Probes for Real-Time Molecular Dynamics

The presence of a heavy iodine atom in this compound suggests its potential utility as an advanced spectroscopic probe, primarily due to the "heavy atom effect."

Probing Molecular Interactions: The heavy atom effect of iodine can influence the photophysical properties of a molecule, for instance by increasing the rate of intersystem crossing from a singlet excited state to a triplet state. st-andrews.ac.ukacs.org This property can be exploited in the design of spectroscopic probes. By incorporating a suitable fluorophore into the structure of this compound, the iodine atom could act as a modulator of the fluorescence signal upon binding to a target molecule. Changes in the fluorescence or phosphorescence could provide real-time information on molecular dynamics and binding events.

X-ray Imaging: Iodinated compounds are widely used as contrast agents in X-ray-based imaging modalities like computed tomography (CT). nih.govhowradiologyworks.comradiopaedia.orgwikipedia.org The high atomic number of iodine leads to greater X-ray attenuation, enhancing image contrast. radiopaedia.org While the parent compound itself may not be a suitable contrast agent, it serves as a valuable building block for the development of more complex, targeted X-ray probes. By attaching this molecule to a larger biological vector, such as a peptide or antibody, it could be directed to specific tissues or cells, allowing for targeted imaging.

Rational Design of Derivatives with Tunable Molecular Recognition Properties

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for the rational design of molecules with specific biological activities. ijraw.compharmaceuticaljournal.netijpsdronline.com These techniques can be applied to this compound to design derivatives with tailored molecular recognition properties.

Computational Modeling: Molecular dynamics simulations can provide insights into the dynamic behavior of proteins and their interactions with ligands, aiding in the prediction of binding affinities and the optimization of lead compounds. nih.govnih.govresearchgate.netnih.gov By modeling the interactions of this compound with various biological targets, researchers can identify key structural features responsible for binding. This information can then be used to guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the 1-(2-Iodobenzoyl)piperazine scaffold can lead to the development of a comprehensive structure-activity relationship. By synthesizing and testing a library of analogs with modifications at different positions of the molecule, it is possible to identify which structural changes lead to enhanced or diminished activity. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

| Computational Approach | Application to this compound | Outcome |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to target proteins. | Identification of key interactions for rational design. ijraw.compharmaceuticaljournal.net |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. | Understanding the stability of binding and conformational changes. nih.govnih.gov |

Exploration in New Frontiers of Chemical Biology and Nanoscience

The unique properties of the piperazine and iodobenzoyl moieties open up possibilities for the application of this compound in the interdisciplinary fields of chemical biology and nanoscience.

Chemical Biology Probes: Piperazine-based fluorescent probes have been developed for various applications in chemical biology, such as detecting specific analytes or monitoring cellular processes. acs.orgresearchgate.netnih.govrsc.org For instance, piperazine-containing probes have been used for imaging pH changes in mitochondria and for the detection of hydrogen sulfide. acs.orgrsc.org By functionalizing the second nitrogen of the piperazine ring in this compound with a fluorophore and a targeting group, novel probes for cellular imaging could be developed. nih.gov

Nanoscience Applications: Iodinated nanoparticles are being explored as advanced contrast agents for biomedical imaging. rsc.orgtechnologypublisher.comnih.govnih.govproquest.com These nanoparticles can offer advantages such as longer circulation times and the potential for targeted delivery. nih.gov this compound could serve as a key building block in the synthesis of such nanoparticles. The iodobenzoyl group provides the imaging modality, while the piperazine moiety can be used for further functionalization, for example, to attach targeting ligands or to modulate the solubility and stability of the nanoparticles. nih.gov

Q & A

Q. What neuropharmacological assays are suitable for evaluating this compound’s efficacy?

- Methodological Answer : Conduct in vivo behavioral tests (e.g., forced swim test for antidepressant activity) at 10–50 mg/kg doses. Pair with ex vivo receptor autoradiography to measure D2 receptor occupancy in rat striatum. Compare results with positive controls (e.g., haloperidol) and analyze dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.